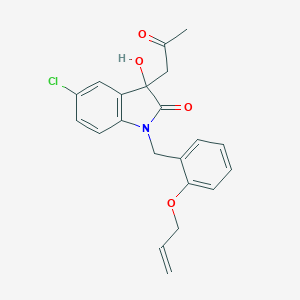

![molecular formula C21H18FN3O2 B368592 N-({1-[(4-氟苯基)甲基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺 CAS No. 919972-17-1](/img/structure/B368592.png)

N-({1-[(4-氟苯基)甲基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide .

Molecular Structure Analysis

Benzimidazole derivatives have been studied using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized under microwave conditions in yields of between 85–96% . They have been tested for their antimicrobial and antioxidant activity .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the benzimidazole derivative Astemizole has a density of 1.2±0.1 g/cm 3, a boiling point of 627.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .科学研究应用

抗病毒活性

吲哚衍生物与苯并咪唑化合物具有结构相似性,据报道具有显著的抗病毒特性。 例如,某些基于吲哚的化合物已显示出对甲型流感病毒和柯萨奇病毒B4的抑制作用 。鉴于结构上的类似性,“N-({1-[(4-氟苯基)甲基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺”可以探索其潜在的抗病毒作用,特别是作为开发新型抗病毒药物的先导化合物。

抗炎特性

具有吲哚核的化合物已被发现具有抗炎和镇痛活性 。因此,所述的苯并咪唑衍生物也可以对其在减少炎症方面的功效进行研究,这可能有助于治疗慢性炎症性疾病。

抗癌潜力

吲哚骨架存在于许多具有抗癌活性的合成药物分子中 。对“N-({1-[(4-氟苯基)甲基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺”的应用研究可以集中于其作为化学治疗剂的潜力,探索其抑制癌细胞生长和增殖的能力。

抗菌和抗结核作用

吲哚衍生物已显示出抗菌和抗结核活性,表明类似化合物可能对多种病原体(包括结核分枝杆菌)有效 。可以合成这种化合物并筛选其药理活性。

抗糖尿病应用

吲哚衍生物的生物活性延伸至抗糖尿病作用 。研究“N-({1-[(4-氟苯基)甲基]苯并咪唑-2-基}乙基)-2-呋喃甲酰胺”对其调节血糖水平的潜力,可能会导致开发治疗糖尿病的新方法。

抗疟疾活性

基于吲哚的化合物已用于治疗疟疾 。可以探索该苯并咪唑衍生物的抗疟疾特性,这可能为对抗这种致命疾病提供一种新方法。

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to the function of their biological targets . The specific pathways affected by this compound would need to be determined through further experimental studies.

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles, and they are often metabolized in the liver . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to the inhibition of their biological targets . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of benzimidazole derivatives . The specific environmental influences on this compound would need to be determined through further experimental studies.

未来方向

Benzimidazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties . Therefore, synthesizing novel compounds with the benzimidazole moiety can produce lead compounds for the pharmaceutical industry .

生化分析

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways, although the specific interactions of this compound have not been detailed in the literature.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not well-defined. Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIJMBORGNZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

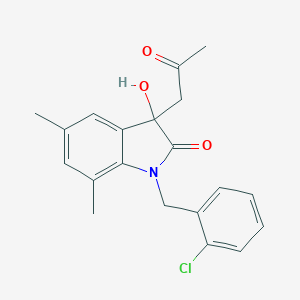

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368509.png)

![N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368512.png)

![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)

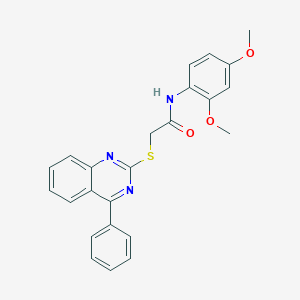

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368548.png)

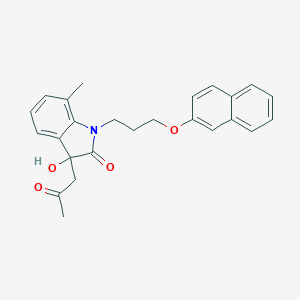

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368550.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)

![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)